molecular formula C17H13N3O2 B1631481 methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate CAS No. 247058-06-6

methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

Cat. No.: B1631481
CAS No.: 247058-06-6
M. Wt: 291.3 g/mol
InChI Key: GEXSUZVSFVGSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate is a chemical compound with the molecular formula C17H13N3O2. This compound is a derivative of terpyridine, a tridentate ligand that can coordinate with metal centers to form complexes . It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

The synthesis of Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate typically involves the esterification of 2,2’:6’,2’‘-Terpyridine-4’-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Methyl 2,2’:6’,2’‘-Terpyridine-4’-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:

These similar compounds share the terpyridine core structure but differ in their functional groups, which can influence their chemical reactivity and applications .

Properties

IUPAC Name

methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-17(21)12-10-15(13-6-2-4-8-18-13)20-16(11-12)14-7-3-5-9-19-14/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSUZVSFVGSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247058-06-6
Record name Methyl 2,2':6',2''-Terpyridine-4'-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Reactant of Route 5
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2,6-dipyridin-2-ylpyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.